molecular formula C15H26N2O2 B2694289 N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide CAS No. 1355812-99-5

N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide

Cat. No. B2694289
CAS RN: 1355812-99-5
M. Wt: 266.385
InChI Key: CUEABMJEWJYPPA-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It has been shown to have potential anticancer activity and is currently undergoing clinical trials for the treatment of solid tumors and hematological malignancies.

Mechanism Of Action

N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide binds to the DNA-binding cleft of Pol I, preventing its interaction with DNA and inhibiting transcription. This leads to the activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide has been shown to selectively inhibit the transcription of ribosomal RNA, leading to the activation of the p53 pathway and subsequent cell death in cancer cells. It has also been shown to have minimal effects on normal cells, making it a promising anticancer agent.

Advantages And Limitations For Lab Experiments

One advantage of N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide is its selectivity for cancer cells, making it a promising anticancer agent. However, its mechanism of action is not fully understood, and its efficacy may vary depending on the type of cancer being treated. Additionally, its potential side effects and toxicity need to be further studied.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide and its potential side effects and toxicity.
2. Clinical trials are ongoing to evaluate the efficacy of N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide in the treatment of solid tumors and hematological malignancies.
3. Combination therapies with N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide and other anticancer agents are being explored to enhance its efficacy.
4. The development of N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide analogs with improved selectivity and potency is being pursued.
5. The potential use of N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide as a radiosensitizer is being investigated.

Synthesis Methods

N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide can be synthesized through a multistep process involving the reaction of 5-methoxypentanoic acid with thionyl chloride, followed by the reaction with 1-cyano-1-cyclohexylethane and subsequent amidation with ammonia. The final product is then purified through column chromatography.

Scientific Research Applications

N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide has been extensively studied for its potential anticancer activity. It has been shown to selectively inhibit the transcription of ribosomal RNA by targeting Pol I, which is overexpressed in many cancer cells. This leads to the activation of the p53 pathway and subsequent cell death in cancer cells.

properties

IUPAC Name

N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-15(12-16,13-8-4-3-5-9-13)17-14(18)10-6-7-11-19-2/h13H,3-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEABMJEWJYPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CCCCC1)NC(=O)CCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide

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